Carboxy-PEG2-sulfonic acid

PROTAC linker solubility Bioconjugation Drug delivery

Researchers requiring precise bioconjugation often face solubility and aggregation issues with generic PEG linkers. Carboxy-PEG2-sulfonic acid, a heterobifunctional linker with a compact PEG2 spacer (~7.6 Å), directly solves these challenges. · Orthogonal Reactivity: Carboxylic acid for amide coupling; sulfonic acid imparts permanent negative charge for anti-fouling surfaces and aqueous solubility. · PROTAC-Optimized: The PEG2 spacer promotes efficient ternary complex formation for targets near E3 ligase binding pockets. · Supply Assurance: High-purity (≥98%) product available in stock for rapid global dispatch, supporting your iterative PROTAC design and surface functionalization workflows.

Molecular Formula C7H14O7S
Molecular Weight 242.25 g/mol
Cat. No. B606478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy-PEG2-sulfonic acid
SynonymsCarboxy-PEG2-sulfonic acid
Molecular FormulaC7H14O7S
Molecular Weight242.25 g/mol
Structural Identifiers
InChIInChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12)
InChIKeyBLCMYFITHZNSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carboxy-PEG2-sulfonic acid: Product Overview


Carboxy-PEG2-sulfonic acid (CAS 1817735-45-7) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid group and a terminal sulfonic acid group separated by a short PEG2 spacer [1]. This compound belongs to the class of PEG-based linkers specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications . Its molecular formula is C7H14O7S with a molecular weight of 242.25 g/mol [1]. The combination of a carboxyl handle for amide coupling and a sulfonic acid moiety for enhanced aqueous solubility and ionic functionalization provides a distinct chemical profile compared to homobifunctional or sulfonic acid-free PEG linkers .

Why Carboxy-PEG2-sulfonic acid Substitution Fails


Generic substitution of Carboxy-PEG2-sulfonic acid with other PEG linkers is not scientifically sound because subtle differences in PEG chain length, terminal functional groups, and heterobifunctional architecture directly dictate critical bioconjugation outcomes, including aqueous solubility, reaction orthogonality, and linker spatial geometry . For example, replacing the sulfonic acid group with a non-ionic terminal group (e.g., methoxy or hydroxyl) significantly reduces the compound's water solubility and eliminates the possibility of ionic interactions, while changing the PEG2 spacer to a longer PEG chain (e.g., PEG4 or PEG5) alters the linker's flexibility and the distance between conjugated biomolecules, potentially affecting PROTAC ternary complex formation and degradation efficiency . Furthermore, using a homobifunctional linker instead of a heterobifunctional one leads to uncontrolled crosslinking and aggregation, which are unacceptable in precision bioconjugation workflows . The quantitative evidence presented below substantiates these critical differentiators.

Carboxy-PEG2-sulfonic acid: Head-to-Head Comparisons


Aqueous Solubility and Ionic Character Advantage

The presence of the sulfonic acid group in Carboxy-PEG2-sulfonic acid confers a significant and quantifiable advantage in aqueous solubility and ionic character compared to non-sulfonated analogs like Carboxy-PEG2-carboxylic acid (HOOC-PEG2-COOH). The sulfonic acid group, with a predicted pKa of 1.34 ± 0.50 , exists predominantly in its deprotonated, anionic form under physiological pH, dramatically enhancing water solubility. In contrast, the carboxylic acid groups in the analog (pKa ~4.8) are only partially ionized. While direct solubility measurements in g/L are not available from primary literature, the class-level inference from related sulfonated PEG linkers indicates a >10-fold improvement in aqueous solubility . Furthermore, the strong anionic nature of the sulfonate imparts a negative zeta potential to conjugates, reducing non-specific protein adsorption and improving colloidal stability, a feature absent in the non-sulfonated analog .

PROTAC linker solubility Bioconjugation Drug delivery

Spacer Length and Molecular Weight: PEG2 vs. PEG4

The PEG2 spacer in Carboxy-PEG2-sulfonic acid provides a shorter, more compact linker compared to the PEG4 spacer in Carboxy-PEG4-sulfonic acid . The molecular weight of Carboxy-PEG2-sulfonic acid is 242.25 g/mol, whereas Carboxy-PEG4-sulfonic acid has a molecular weight of 330.35 g/mol . This 88.1 g/mol difference corresponds to an additional two ethylene glycol units, extending the linker length from approximately 7.6 Å to 14.1 Å (estimated based on 3.8 Å per PEG unit). In the context of PROTAC design, linker length is a critical parameter that governs the formation of the ternary complex between the target protein, the PROTAC molecule, and the E3 ligase [1]. An excessively long linker can lead to unproductive conformations and reduced degradation efficiency. The shorter PEG2 spacer may be preferable for targets with proximal binding sites, while the PEG4 spacer offers greater flexibility for targets with more distant binding pockets.

PROTAC linker length Ternary complex formation Drug discovery

Orthogonal Conjugation vs. Homobifunctional Linkers

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker, featuring a carboxylic acid and a sulfonic acid at opposite ends . This contrasts with homobifunctional linkers like Bis-PEG4-sulfonic acid, which possesses two sulfonic acid groups . The heterobifunctional design enables orthogonal, stepwise conjugation: the carboxylic acid can be selectively activated with EDC/HATU to form an amide bond with a primary amine on a target molecule, while the sulfonic acid remains unreacted and available for subsequent ionic interactions or further derivatization . In contrast, homobifunctional linkers lead to uncontrolled crosslinking, forming dimers, oligomers, or aggregates. Quantitatively, the yield of a desired mono-conjugate is typically >90% with a heterobifunctional linker under optimized conditions, whereas with a homobifunctional linker, the yield of the desired heterodimer is often <50%, with significant byproducts [1].

Bioconjugation ADC linker Click chemistry

Carboxylic Acid vs. Amine Conjugation Strategy

Carboxy-PEG2-sulfonic acid provides a carboxylic acid handle for amide coupling with primary amines, whereas its close analog, Amino-PEG2-sulfonic acid, provides a primary amine handle for coupling with carboxylic acids or activated esters . This difference dictates the choice of coupling chemistry and the nature of the resulting conjugate. The carboxylic acid group in Carboxy-PEG2-sulfonic acid can be activated with EDC/HATU to react with amines, forming a stable amide bond . In contrast, the amine in Amino-PEG2-sulfonic acid can be directly coupled to NHS esters or carboxyl groups. Quantitatively, the efficiency of EDC-mediated amide coupling using the carboxylic acid is typically >90% under optimized conditions, comparable to the efficiency of NHS-ester amine coupling [1]. The selection between these two linkers depends solely on the functional groups present on the molecules to be conjugated. For a target molecule that presents a free amine, Carboxy-PEG2-sulfonic acid is the necessary choice; for a target molecule with a free carboxyl group, the amino analog is required.

PROTAC linker Amide coupling Bioconjugation chemistry

Carboxy-PEG2-sulfonic acid: Application Scenarios


PROTAC Synthesis with Compact, Soluble Linker

Carboxy-PEG2-sulfonic acid is the linker of choice for PROTACs targeting proteins with binding pockets that are in close proximity to the E3 ligase binding site. The compact PEG2 spacer (estimated ~7.6 Å) minimizes conformational flexibility and promotes efficient ternary complex formation. Furthermore, the sulfonic acid group ensures the PROTAC remains soluble in aqueous cellular assays , preventing precipitation that can lead to false-negative results in degradation assays. The carboxylic acid allows for robust amide coupling to an amine-containing ligand for the target protein .

Surface Functionalization & Nanoparticle Coating

This linker is ideal for functionalizing amine-presenting surfaces, such as protein-coated nanoparticles or amine-modified biosensor chips. The carboxylic acid reacts with surface amines via EDC chemistry to form a stable amide bond . The exposed sulfonic acid group then imparts a strong, permanent negative charge to the surface, which has been shown to reduce non-specific protein adsorption and improve colloidal stability . This is a quantifiable advantage over using a non-sulfonated PEG linker, which would not provide this anti-fouling property.

Heterobifunctional Probes for Chemical Biology and Drug Delivery

Carboxy-PEG2-sulfonic acid serves as a versatile building block for creating heterobifunctional probes where one end is used for covalent attachment (via amide bond) and the other for introducing a charged moiety. For example, the carboxylic acid can be conjugated to a fluorescent dye or a drug molecule containing a primary amine . The sulfonic acid group then serves as a solubilizing tag and can be used for ionic interactions with cationic polymers or surfaces, enabling applications in layer-by-layer assembly or drug delivery formulation . The orthogonality of this linker ensures a well-defined, single product .

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